molecular formula C6H7F2KO3 B1411835 Potassium 2,2-difluoro-4-methyl-3-oxopentanoate CAS No. 1803596-28-2

Potassium 2,2-difluoro-4-methyl-3-oxopentanoate

Cat. No.: B1411835
CAS No.: 1803596-28-2
M. Wt: 204.21 g/mol
InChI Key: JMBBENHXWYDBKE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 2,2-difluoro-4-methyl-3-oxopentanoate is a useful research compound. Its molecular formula is C6H7F2KO3 and its molecular weight is 204.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Dehydrofluorination Studies

Potassium 2,2-difluoro-4-methyl-3-oxopentanoate has been involved in dehydrofluorination studies, particularly with compounds like 2,2-bis(trifluoromethyl)-3,4-difluoro-oxetan. These studies have explored factors affecting these reactions, contributing to the understanding of heterocyclic polyfluoro-compounds (Barlow, Coles, & Haszeldine, 1980).

Enantiomer Determination in Human Plasma

This compound has been used in developing sensitive methods for determining S- and R-3-methyl-2-oxopentanoate enantiomers in human plasma, which is crucial for isotope enrichment analysis in physiological fluids (Schadewaldt, Wendel, & Hammen, 1996).

Synthesis and Cytotoxicity Studies

Research has been conducted on this compound in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes have shown significant cytotoxicity against various human tumor cell lines, highlighting their potential in anticancer drug development (Basu Baul, Basu, Vos, & Linden, 2009).

Metabolism Studies in Pancreatic Islets

Studies have been conducted on the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets, which is structurally similar to this compound. This research helps in understanding the metabolism of such compounds in isolated pancreatic islets (Hutton, Sener, & Malaisse, 1979).

Fluorination and Metallation Studies

Research on the fluorination of related compounds, like 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran, over potassium tetrafluorocobaltate(III), provides insights into the fluorination pathways of related fluorinated compounds (Parsons, Smith, & Tatlow, 1971).

Agriculture and Plant Growth

Studies have shown that polymer-coated potassium chloride, a related potassium compound, significantly impacts cotton yields, leaf senescence, and soil potassium content. This indicates the potential agricultural applications of potassium-based compounds (Yang et al., 2017).

Properties

IUPAC Name

potassium;2,2-difluoro-4-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3.K/c1-3(2)4(9)6(7,8)5(10)11;/h3H,1-2H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBBENHXWYDBKE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(=O)[O-])(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate
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Potassium 2,2-difluoro-4-methyl-3-oxopentanoate
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Potassium 2,2-difluoro-4-methyl-3-oxopentanoate
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Potassium 2,2-difluoro-4-methyl-3-oxopentanoate
Reactant of Route 6
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.